Methothrin

Vue d'ensemble

Description

It is widely used for its potent insecticidal properties, particularly in controlling household pests such as mosquitoes and flies . Methothrin mimics the structure of natural pyrethrins, which are derived from chrysanthemum flowers, but offers enhanced stability and efficacy.

Méthodes De Préparation

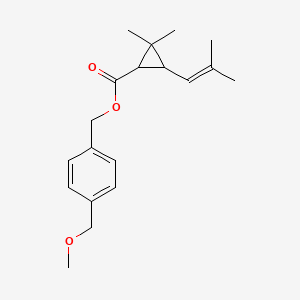

Synthetic Routes and Reaction Conditions: Methothrin is synthesized through a multi-step process involving the esterification of cyclopropanecarboxylic acid derivatives with methoxymethylbenzyl alcohol. The key steps include:

Preparation of Cyclopropanecarboxylic Acid Derivative: This involves the reaction of 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid with appropriate reagents to form the desired ester.

Esterification: The cyclopropanecarboxylic acid derivative is then esterified with 4-(methoxymethyl)benzyl alcohol under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: Sourcing and purification of starting materials such as cyclopropanecarboxylic acid derivatives and methoxymethylbenzyl alcohol.

Reaction Optimization: Scaling up the esterification reaction with optimized conditions for temperature, pressure, and catalyst concentration to ensure high yield and purity.

Purification: The crude product is purified using techniques such as distillation and recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Methothrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield cyclopropanecarboxylic acid and methoxymethylbenzyl alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Carboxylic acids and alcohols.

Hydrolysis Products: Cyclopropanecarboxylic acid and methoxymethylbenzyl alcohol.

Substitution Products: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Methothrin has the chemical formula and a molecular weight of 302.41 g/mol. It is characterized as a clear, colorless liquid with an ether-like odor and is soluble in water. Its low flash point of 2 °C indicates flammability risks when handling the substance.

The insecticidal activity of this compound is primarily due to its ability to disrupt the normal functioning of the nervous system in insects. It interacts with sodium channels in nerve cells, leading to paralysis and eventual death of the insect. This mechanism is similar to other pyrethroids but can vary based on structural differences among compounds.

Applications in Agriculture and Public Health

This compound is extensively used in both agricultural settings and public health initiatives:

- Agricultural Use : this compound is employed to control a variety of pests that threaten crops. Its effectiveness against resistant pest populations makes it a valuable tool in integrated pest management strategies.

- Public Health : this compound is utilized in vector control programs aimed at reducing populations of disease-carrying insects such as mosquitoes. Its application helps mitigate the spread of diseases like malaria and dengue fever.

Environmental Impact and Safety Considerations

Research has focused on the environmental fate of this compound, including its degradation rates in soil and water, potential bioaccumulation in organisms, and effects on non-target species. Understanding these factors is crucial for developing sustainable pest control practices while minimizing adverse effects on beneficial insects and aquatic life.

Table 1: Comparison of this compound with Other Pyrethroids

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C19H26O3 | Effective against mosquitoes; low mammalian toxicity |

| Permethrin | C21H20Cl2O3 | Stable against photodegradation; widely used |

| Cypermethrin | C22H19Cl2O3 | Broader spectrum of activity; less toxic to mammals |

| Deltamethrin | C22H19Br2O3 | Highly potent; low toxicity to humans |

Case Studies

- Effectiveness Against Mosquitoes : A study demonstrated that this compound significantly reduced mosquito populations in urban areas, contributing to lower incidences of mosquito-borne diseases. The application was found to be effective even in resistant strains.

- Environmental Persistence : Research conducted on the degradation rates of this compound revealed that it breaks down relatively quickly in soil under optimal conditions, reducing long-term environmental impacts . However, its persistence in aquatic environments raised concerns about potential bioaccumulation.

- Non-target Species Impact : Studies have shown that while this compound effectively controls target pests, it also poses risks to beneficial insects such as pollinators when not applied judiciously. This necessitates careful consideration during application to minimize collateral damage.

Regulatory Considerations

The use of this compound is subject to strict regulatory oversight due to its potential environmental impact and effects on non-target organisms. Regulatory agencies continuously monitor its usage levels in agricultural products to ensure compliance with established safety limits . Reports indicate that most pesticide residues remain within legal limits; however, ongoing assessments are necessary to maintain ecological balance.

Mécanisme D'action

Methothrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged opening and disrupting normal nerve function. This leads to paralysis and eventual death of the insect. The molecular targets include specific subunits of the sodium channel, and the pathways involved are primarily related to nerve signal transmission .

Comparaison Avec Des Composés Similaires

- Permethrin

- Cypermethrin

- Deltamethrin

- Fenvalerate

Methothrin’s unique structure allows for specific applications where enhanced stability and efficacy are required .

Activité Biologique

Methothrin is a synthetic pyrethroid insecticide known for its potent biological activity against a variety of pests, particularly mosquitoes and flies. This article delves into its mechanisms of action, environmental impact, and relevant case studies that highlight its biological effects.

This compound has the chemical formula and is characterized by its ability to disrupt the nervous system of insects. The primary mechanism involves the modulation of sodium channels in nerve cells, leading to paralysis and death in target species. This disruption occurs through the following processes:

- Sodium Channel Modulation : this compound binds to voltage-gated sodium channels, prolonging their opening and causing excessive neuronal firing, which ultimately results in neurotoxicity.

- Insecticidal Efficacy : Its effectiveness against resistant pest populations makes it a valuable tool in integrated pest management strategies.

Toxicological Effects

Research indicates that this compound exhibits significant toxicity to non-target organisms, including aquatic life. A study on zebrafish demonstrated that exposure to this compound increased reactive oxygen species (ROS) levels and induced oxidative stress, particularly affecting female zebrafish more severely than males. The study reported:

- Increased Apoptosis : The expression of apoptosis-related genes such as Bax/Bcl2a and Caspases3a was significantly elevated in liver tissues following exposure to this compound at concentrations of 0.10 mg/L and higher.

- Inflammatory Responses : Persistent inflammatory responses were noted, with elevated transcription levels of inflammatory factor genes like IL-1β and TNF-α.

| Methomyl Concentration | Control | 0.05 mg/L | 0.10 mg/L | 0.20 mg/L |

|---|---|---|---|---|

| Bax/Bcl2a (mRNA) | Female | 1.01 ± 0.12 | 1.10 ± 0.08 | 1.34 ± 0.12 |

| Male | 1.00 ± 0.09 | 1.07 ± 0.12 | 1.32 ± 0.17 | |

| Caspases3a (mRNA) | Female | 1.00 ± 0.07 | 1.09 ± 0.11 | 1.53 ± 0.28 |

| Male | 1.01 ± 0.15 | 1.08 ± 0.12 | 1.51 ± 0.31 |

This data underscores the potential risks posed by this compound exposure in aquatic environments and highlights the need for regulatory scrutiny regarding its use.

Environmental Impact

The environmental fate of this compound has been extensively studied, revealing its degradation rates in various ecosystems and potential bioaccumulation in non-target species:

- Degradation : this compound degrades relatively quickly in soil and water under aerobic conditions but can persist longer in anaerobic environments.

- Bioaccumulation Potential : Studies indicate that this compound can accumulate in aquatic organisms, raising concerns about its long-term ecological impacts.

Case Studies

Several case studies have documented the effects of this compound exposure on human health and the environment:

- Human Exposure Assessments : A case study evaluated chronic exposure scenarios in different populations, revealing that certain demographic groups exceeded acceptable daily intake (ADI) levels for this compound due to dietary sources.

- Ecotoxicological Studies : Research focusing on the impact of this compound on beneficial insects demonstrated significant mortality rates among pollinators, raising alarms about its use in agricultural practices.

Propriétés

IUPAC Name |

[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBIMLHUAWKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912012 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34388-29-9, 11114-02-6 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34388-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011114026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.